1-(4-Chlorophenyl)-1H-1,2,3-triazole
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Overview
Description
1-(4-Chlorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis of 1-(4-Chlorophenyl)-1H-1,2,3-triazole often involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The process typically includes steps such as the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can produce different oxidation states of the triazole ring .
Scientific Research Applications
1-(4-Chlorophenyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-1H-1,2,3-triazole: Similar in structure but with a methyl group instead of a chlorine atom on the phenyl ring.
1-(4-Fluorophenyl)-1H-1,2,3-triazole: Features a fluorine atom on the phenyl ring, offering different electronic properties.
1-(4-Nitrophenyl)-1H-1,2,3-triazole: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
1-(4-Chlorophenyl)-1H-1,2,3-triazole is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of pharmaceuticals and agrochemicals, where specific interactions with biological targets are crucial .
Properties
CAS No. |
20320-16-5 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
1-(4-chlorophenyl)triazole |
InChI |
InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H |
InChI Key |
XFKWCLGRWPWSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)Cl |
Origin of Product |
United States |
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